molecular formula C19H38O2 B15045901 Undecyl 2-ethylhexanoate

Undecyl 2-ethylhexanoate

Cat. No.: B15045901
M. Wt: 298.5 g/mol
InChI Key: IFQJILFIUBVCBM-UHFFFAOYSA-N
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Description

Undecyl 2-ethylhexanoate is an organic compound with the molecular formula C19H38O2. It is an ester formed from the reaction of undecanol and 2-ethylhexanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl 2-ethylhexanoate can be synthesized through the esterification reaction between undecanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as immobilized enzymes can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Undecyl 2-ethylhexanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into undecanol and 2-ethylhexanoic acid.

    Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Undecanol and 2-ethylhexanoic acid.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

Scientific Research Applications

Undecyl 2-ethylhexanoate finds applications in various fields due to its chemical properties:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, plasticizers, and cosmetics.

Mechanism of Action

The mechanism of action of undecyl 2-ethylhexanoate involves its interaction with biological membranes and proteins. Its ester linkage can be hydrolyzed by esterases, releasing undecanol and 2-ethylhexanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Cetyl 2-ethylhexanoate: Another ester with similar applications in cosmetics and lubricants.

    Octyl 2-ethylhexanoate: Used in personal care products for its emollient properties.

Uniqueness

Undecyl 2-ethylhexanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications. Its ability to integrate into lipid bilayers and its biocompatibility make it particularly valuable in biomedical applications.

Properties

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

undecyl 2-ethylhexanoate

InChI

InChI=1S/C19H38O2/c1-4-7-9-10-11-12-13-14-15-17-21-19(20)18(6-3)16-8-5-2/h18H,4-17H2,1-3H3

InChI Key

IFQJILFIUBVCBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C(CC)CCCC

Origin of Product

United States

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